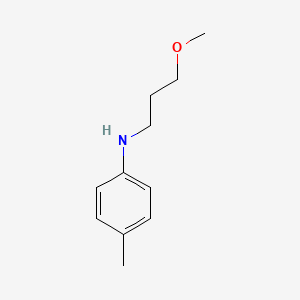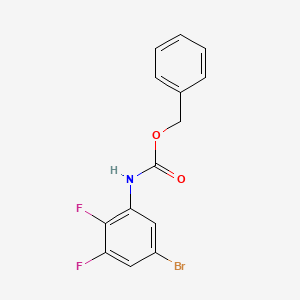
Benzyl (5-bromo-2,3-difluorophenyl)carbamate
Übersicht
Beschreibung
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative . It has a molecular weight of 342.14 and its IUPAC name is benzyl (5-bromo-2,3-difluorophenyl)carbamate .
Molecular Structure Analysis
The molecular formula of Benzyl (5-bromo-2,3-difluorophenyl)carbamate is C14H10BrF2NO2 . The InChI code for this compound is 1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is involved in various synthetic processes. It is used in the synthesis of acylthioureas, which have been tested for their interaction with bacterial cells and show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, this compound plays a role in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which is effective for forming piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Antimicrobial Applications
Synthesis of benzofuran aryl ureas and carbamates, including those derived from benzyl (5-bromo-2,3-difluorophenyl)carbamate, shows promise in antimicrobial applications. These compounds have been characterized and screened for antimicrobial activities, suggesting their potential in developing novel antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Photophysical and Computational Studies
In the field of photophysical and computational studies, this compound is used to synthesize colorless solids like benzodiazaboroles, which exhibit intense blue luminescence. These borylated systems are studied for their molecular structures and spectroscopic properties, contributing to the understanding of their photophysical behavior (Weber, Halama, Werner, Hanke, Böhling, Chrostowska, Dargelos, Maciejczyk, Raza, Stammler, & Neumann, 2010).
Photolabile Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate derivatives are also explored for their photolabile properties. These derivatives, especially of 3′,5′-dimethoxybenzoin, demonstrate potential in flash photolysis, generating carbamate anion in a heterolytic process and facilitating the liberation of amines at a controlled rate (Papageorgiou & Corrie, 1997).
Catalytic Applications
In catalysis, benzyl (5-bromo-2,3-difluorophenyl)carbamate is part of the development of efficient catalyst systems. For example, it has been used in the synthesis of 3,5-bis(perfluorooctyl)benzyltriethylammonium bromide, a versatile phase-transfer catalyst that shows efficacy in various reactions and is easily recoverable (Pozzi, Mihali, Foschi, Penso, Quici, & Fish, 2009).
Eigenschaften
IUPAC Name |
benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFFXRPVFUSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-bromo-2,3-difluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
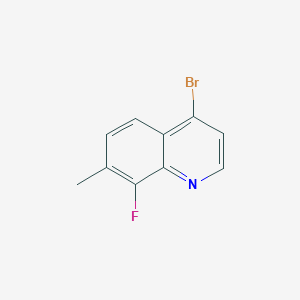
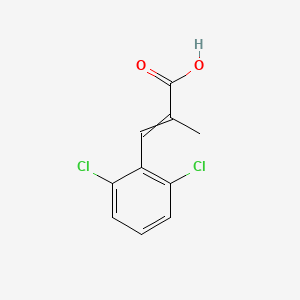
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)
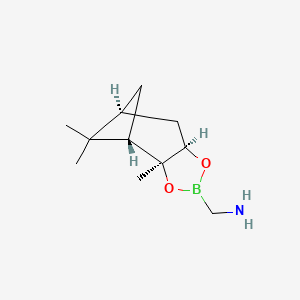
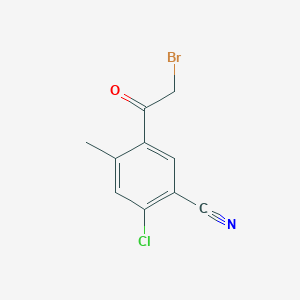
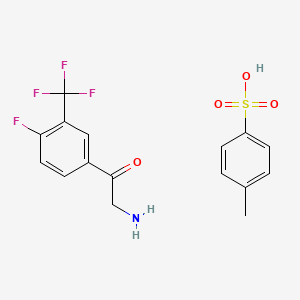
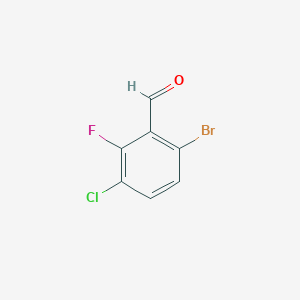
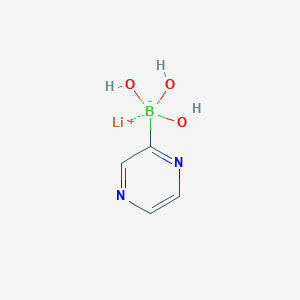
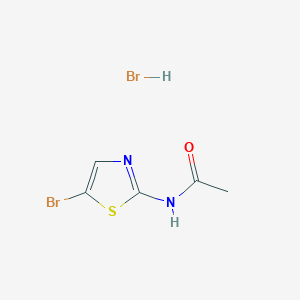
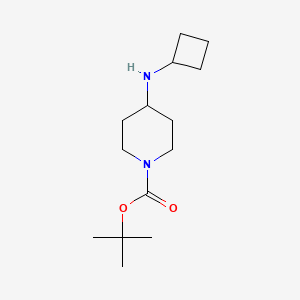
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
